molecular formula C8H10ClNO2 B1197764 Methyl 4-aminobenzoate hydrochloride CAS No. 63450-84-0

Methyl 4-aminobenzoate hydrochloride

Cat. No.: B1197764
CAS No.: 63450-84-0
M. Wt: 187.62 g/mol
InChI Key: UMLFQRYMOHDCCK-UHFFFAOYSA-N
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Description

Methyl 4-aminobenzoate hydrochloride is an organic compound with the molecular formula C8H9NO2·HCl. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is protonated with hydrochloric acid. This compound is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .

Scientific Research Applications

Methyl 4-aminobenzoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Methyl 4-aminobenzoate hydrochloride, also known as 4-Aminobenzoic acid methyl ester hydrochloride , is a derivative of 4-aminobenzoic acid (PABA) . PABA is an essential nutrient for many human pathogens but is dispensable for humans . The primary targets of this compound are the enzymes involved in the folate pathway of these pathogens .

Mode of Action

The compound interacts with its targets by mimicking the structure of PABA . This allows it to inhibit the normal function of the enzymes in the folate pathway . The modification of the amino group can result in altered vitamin function in susceptible strains .

Biochemical Pathways

The affected pathway is the folate pathway, which is crucial for the biosynthesis of purines and thymidylate . By inhibiting this pathway, the compound disrupts these biosynthetic processes, leading to the death of the pathogen .

Result of Action

The result of the compound’s action is the inhibition of growth in susceptible pathogens . This includes antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus (MRSA), moderate antimycobacterial activity, and potent broad-spectrum antifungal properties . Some of the derivatives also exhibit notable cytotoxicity for cancer HepG2 cell line .

Action Environment

The action of this compound can be influenced by various environmental factors. Additionally, it should be handled with adequate ventilation and personal protective equipment to avoid dust formation .

Safety and Hazards

Methyl 4-aminobenzoate hydrochloride may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound. Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

Biochemical Analysis

Biochemical Properties

Methyl 4-aminobenzoate hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in the synthesis and metabolism of folate, such as dihydropteroate synthase. This interaction is crucial for the compound’s role in inhibiting the synthesis of folic acid in bacteria, making it an effective antimicrobial agent . Additionally, this compound can interact with proteins involved in cellular signaling pathways, influencing various cellular functions.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the growth of certain bacterial cells by interfering with their folic acid synthesis . In mammalian cells, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of dihydropteroate synthase, inhibiting its activity and preventing the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and modulation of gene expression in mammalian cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit bacterial growth without causing significant toxicity . At high doses, this compound can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis and metabolism of folate. It interacts with enzymes such as dihydropteroate synthase and dihydrofolate reductase, which are crucial for the production of folic acid . The compound’s inhibition of these enzymes disrupts the folate metabolic pathway, leading to reduced folic acid levels and impaired cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness in biochemical reactions and cellular processes.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its effects on cellular function. The compound can be directed to specific organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its interaction with enzymes and proteins involved in folate metabolism and other cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-aminobenzoate hydrochloride can be synthesized through the esterification of 4-aminobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. The resulting methyl 4-aminobenzoate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The process includes the esterification of 4-aminobenzoic acid with methanol, followed by purification and conversion to the hydrochloride salt. The use of continuous reactors and efficient separation techniques ensures high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or nitro compounds.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products:

Comparison with Similar Compounds

Uniqueness: Methyl 4-aminobenzoate hydrochloride is unique due to its enhanced solubility in water and stability compared to its non-hydrochloride form. This makes it particularly useful in aqueous reactions and formulations .

Properties

IUPAC Name

methyl 4-aminobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLFQRYMOHDCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

619-45-4 (Parent)
Record name Methyl 4-aminobenzoate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063450840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9069841
Record name Benzoic acid, 4-amino-, methyl ester, hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63450-84-0
Record name Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63450-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-aminobenzoate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063450840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1)
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Record name Benzoic acid, 4-amino-, methyl ester, hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-aminobenzoate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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